molecular formula C10H6N2O2 B1296467 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile CAS No. 3842-20-4

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Cat. No.: B1296467
CAS No.: 3842-20-4
M. Wt: 186.17 g/mol
InChI Key: KJTIDLYAIIARFO-UHFFFAOYSA-N
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Description

“(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H6N2O2 . It is related to a thalidomide analog, which has been identified as a promising broad-spectrum anti-inflammatory agent .


Synthesis Analysis

The synthesis of this compound involves chromatographic separation performed on an Aquity BEH C18 column using a mobile phase comprising of acetonitrile and 10 mm ammonium acetate in the ratio of 85:15, at a flow rate of 0.3 mL/min .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 . The exact mass of the molecule is 186.042927438 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 186.17 g/mol . It has a XLogP3 value of 1.1, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Multistep Reactions and Structural Confirmation : (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)acetonitrile demonstrates a capacity for complex chemical reactions. In a study by Döpp et al. (2006), a series of reactions with N-arylisoindolines led to the formation of complex compounds, highlighting its utility in multistep chemical syntheses and structural analyses (Döpp, Hassan, El-Din, Mourad, Lehmann, & Rust, 2006).

Biological and Medical Research

  • Electrochemical DNA Hybridization Sensors : The utility of derivatives of this compound in biological applications is demonstrated in a study by Cha et al. (2003), where a polymer derived from this compound was used in an electrochemical hybridization sensor for DNA. This underscores its potential in biotechnology, particularly in genetics and molecular diagnostics (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).

  • Drug Development for Sickle Cell Disease : In the quest for safer drug candidates for sickle cell disease, compounds including (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)methyl nitrate have been evaluated for genotoxicity, revealing their potential as non-genotoxic in vivo drugs. This highlights the compound's relevance in medicinal chemistry and drug development (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).

Future Directions

The future directions for this compound could involve further studies on its potential as an anti-inflammatory agent, given its relation to a thalidomide analog that has shown promise in this area . Additionally, the development and validation of assays for its determination in biological samples could also be a focus of future research .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTIDLYAIIARFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323370
Record name (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-20-4
Record name 3842-20-4
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Record name (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(CYANOMETHYL)-PHTHALIMIDE
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Synthesis routes and methods I

Procedure details

32 g (0.217 mol) of isoindole-1,3-dione in 160 mL of DMF were treated with 11.75 g (0.294 mol, 1.35 eq) of NaH (60% in oil) over 45 min at 0° C. 22.17 g (0.294 mol, 1.35 eq) of chloro-acetonitrile were added, and the reaction was stirred over night. The reaction mixture was poured into 1.5 L of water, and the precipitate was collected by filtration, washed with Et2O and dried under high vacuum to afford 36.1 g (89%) of (1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetonitrile as a white solid, MS: 187 (MH+).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
11.75 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
22.17 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of bromoacetonitrile (22 g) in N,N-dimethylformamide (200 mL) was added potassium phthalimide (34 g) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethanol to give the title compound as white crystals (yield 27 g, 80%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and what are some key structural features observed in its crystal form?

A1: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (C10H6N2O2) consists of an acetonitrile group linked to a 1H-isoindole-1,3(2H)-dione unit. In its crystal form, the molecule exhibits a dihedral angle between these two units, with values of 69.0° and 77.0° observed for the two independent molecules present within the asymmetric unit []. This structural information is crucial for understanding potential interactions with other molecules and for computational modeling studies.

Q2: How is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile utilized in chemical synthesis?

A2: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a valuable precursor in organic synthesis. Specifically, it acts as a reactant in the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione via a [2+3] cycloaddition reaction with sodium azide using the Koguro method []. This reaction highlights the compound's versatility in constructing more complex molecules with potential biological activities.

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